2-Methylbenzyl chloride
Overview
Description
2-Methylbenzyl chloride, also known as 1-(chloromethyl)-2-methylbenzene, is an organic compound with the molecular formula C8H9Cl. It is a colorless to pale-yellow liquid with a pungent odor. This compound is primarily used as an intermediate in organic synthesis and has various applications in the chemical industry .
Mechanism of Action
Target of Action
2-Methylbenzyl chloride is a chemical compound that primarily targets the respiratory system . It is used in various chemical reactions, particularly in the field of organic synthesis .
Mode of Action
It is known to participate innucleophilic substitution reactions . In these reactions, a nucleophile, an atom that is rich in electron density, attacks the electrophilic carbon in the this compound molecule, leading to the substitution of the chloride group .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it should be used only in well-ventilated areas or outdoors to prevent the accumulation of harmful vapors . It should also be kept away from heat, sparks, open flames, and hot surfaces due to its combustible nature .
Biochemical Analysis
Biochemical Properties
It is known that the compound is stable, combustible, and incompatible with strong oxidizing agents, bases, alcohols, and amines . It is also known to corrode steel .
Cellular Effects
It is known that contact with the compound may irritate skin, eyes, and mucous membranes . It may also be toxic if ingested .
Molecular Mechanism
It is known that the compound is rapidly decomposed when heated in the presence of iron .
Temporal Effects in Laboratory Settings
In laboratory settings, 2-Methylbenzyl chloride is known to have a boiling point of 197-199 °C . It has a density of 1.063 g/mL at 25 °C . The compound is stable and has a flash point of 165 °F .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylbenzyl chloride can be synthesized through the chlorination of 2-methyltoluene (o-xylene) using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction typically occurs at elevated temperatures to facilitate the substitution of a hydrogen atom with a chlorine atom on the benzyl group .
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous chlorination of 2-methyltoluene in a reactor. The process is optimized to achieve high yields and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants .
Chemical Reactions Analysis
Types of Reactions: 2-Methylbenzyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as hydroxide ions, amines, and thiols to form corresponding substituted products.
Oxidation: It can be oxidized to form 2-methylbenzoic acid using oxidizing agents like potassium permanganate.
Reduction: It can be reduced to 2-methylbenzyl alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, and thiols in solvents such as ethanol or water.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: 2-methylbenzyl alcohol, 2-methylbenzylamine, and 2-methylbenzylthiol.
Oxidation: 2-methylbenzoic acid.
Reduction: 2-methylbenzyl alcohol.
Scientific Research Applications
2-Methylbenzyl chloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: Employed in the preparation of biologically active molecules and as a reagent in biochemical studies.
Medicine: Utilized in the synthesis of medicinal compounds with potential therapeutic effects.
Industry: Used in the production of polymers, resins, and other industrial chemicals
Comparison with Similar Compounds
2-Methylbenzyl bromide: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
4-Methylbenzyl chloride: Chlorine atom positioned at the para position relative to the methyl group, affecting its chemical behavior.
3-Methylbenzyl chloride: Chlorine atom positioned at the meta position relative to the methyl group, influencing its reactivity.
Uniqueness: 2-Methylbenzyl chloride is unique due to its specific substitution pattern, which influences its reactivity and applications in organic synthesis. Its position of the chlorine atom relative to the methyl group allows for distinct chemical reactions and product formation compared to its isomers .
Properties
IUPAC Name |
1-(chloromethyl)-2-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl/c1-7-4-2-3-5-8(7)6-9/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRBXYBBGHOGFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl | |
Record name | O-METHYLBENZYL CHLORIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/22391 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044441 | |
Record name | 1-(Chloromethyl)-2-methylbenzene | |
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Molecular Weight |
140.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
O-methylbenzyl chloride appears as a colorless to pale-yellow colored liquid with a pungent odor. Insoluble in water. Slightly denser than water. Contact may irritate skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals., A colorless to pale-yellow colored liquid with a pungent odor; [CAMEO] | |
Record name | O-METHYLBENZYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/22391 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | alpha-Chloro-o-xylene | |
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Boiling Point |
195-203 °C | |
Record name | ALPHA-CHLORO-O-XYLENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2681 | |
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Flash Point |
165 °F | |
Record name | alpha-Chloro-o-xylene | |
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Solubility |
PRACTICALLY INSOL IN WATER; MISCIBLE WITH ABSOLUTE ALCOHOL, SOL IN ALL PROP WITH ACETONE, ETHER | |
Record name | ALPHA-CHLORO-O-XYLENE | |
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Color/Form |
LIQUID | |
CAS No. |
552-45-4, 99765-61-4 | |
Record name | O-METHYLBENZYL CHLORIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/22391 | |
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Record name | 2-Methylbenzyl chloride | |
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Record name | alpha-Chloro-o-xylene | |
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Record name | Benzene, 1-(chloromethyl)-2-methyl- | |
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Record name | Benzene, 1-(chloromethyl)-2-methyl- | |
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Record name | 1-(Chloromethyl)-2-methylbenzene | |
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Record name | α-chloro-o-xylene | |
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Record name | .ALPHA.-CHLORO-O-XYLENE | |
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Record name | ALPHA-CHLORO-O-XYLENE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary reaction pathway of 2-Methylbenzyl chloride at high temperatures?
A1: Theoretical studies using ab initio and Density Functional Theory (DFT) calculations suggest that the gas-phase pyrolysis of this compound predominantly proceeds through a concerted unimolecular mechanism []. This mechanism involves a six-centered cyclic transition state, leading to the elimination of hydrochloric acid (HCl) and the formation of benzocyclobutene. While a two-step mechanism involving a 1,3-chlorine shift followed by beta-elimination is also possible, the calculated transition state energy for the concerted mechanism is significantly lower, making it the more probable route.
Q2: How does the molecular structure of this compound relate to its observed microwave spectrum?
A2: The microwave spectra of this compound and its deuterated forms reveal crucial information about its structure []. The inertial defect (ΔI) values derived from the rotational constants indicate that only four hydrogen atoms lie outside the primary molecular plane. This finding confirms the non-planar structure of the molecule, with the CH2Cl group and four aromatic hydrogens out of the plane. Additionally, the dipole moment (μa) of 0.56 D further supports the asymmetric electron distribution in the molecule due to the presence of the chlorine atom.
Q3: Can this compound be utilized as a starting material in complex molecule synthesis?
A3: Yes, this compound serves as a versatile building block in organic synthesis. For example, it can be used to create chiral molecules like (R)-allyl-(3-amino-2-(2-methylbenzyl)propyl)carbamate []. This synthesis involves a three-step process starting from this compound to generate 2-(2-methylbenzyl)propane-1,3-diamine as a tartrate salt. Subsequently, a lipase-catalyzed desymmetrization reaction yields the desired chiral carbamate. This example highlights the utility of this compound in constructing valuable pharmaceutical intermediates.
Q4: How do computational chemistry methods contribute to understanding this compound's reactivity?
A4: Computational techniques like DFT calculations, utilized in [], prove invaluable for elucidating the reactivity of this compound. These calculations allow researchers to investigate various reaction mechanisms, determine transition state structures and energies, and predict the most likely reaction pathway. Additionally, analyzing parameters such as bond orders and NBO charges provides insights into the electronic rearrangements occurring during the reaction and the influence of the aromatic system on the overall reactivity. These computational insights offer a deeper understanding of this compound's behavior under various conditions.
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